molecular formula C15H21NO3 B14836475 2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide

2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide

Cat. No.: B14836475
M. Wt: 263.33 g/mol
InChI Key: BTCHSUALCHVPOZ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and an N-methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3-nitrobenzoic acid, is first converted to 3-aminobenzoic acid through a reduction reaction using a suitable reducing agent such as iron powder and hydrochloric acid.

    Introduction of the N-Methyl Group: The 3-aminobenzoic acid is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate to form N-methyl-3-aminobenzoic acid.

    Attachment of the Tert-Butoxy Group: The N-methyl-3-aminobenzoic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to introduce the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxy-3-cyclopropoxy-N,N-dimethylaniline
  • 3-Tert-butyl-2-cyclopropoxy-N-methylbenzamide

Uniqueness

2-Tert-butoxy-3-cyclopropoxy-N-methylbenzamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-13-11(14(17)16-4)6-5-7-12(13)18-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17)

InChI Key

BTCHSUALCHVPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1OC2CC2)C(=O)NC

Origin of Product

United States

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